N-[3-(acetylamino)phenyl]-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-[3-(acetylamino)phenyl]-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that combines an acetylamino group, a chlorophenyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the acetylamino and chlorophenyl groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The acetylamino and chlorophenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[3-(acetylamino)phenyl]-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide include other pyrrolidine derivatives and compounds with similar functional groups, such as:
- N-(3-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
- N-(3-acetamidophenyl)-1-(3-bromophenyl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H18ClN3O3 |
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Molecular Weight |
371.8 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H18ClN3O3/c1-12(24)21-15-5-3-6-16(10-15)22-19(26)13-8-18(25)23(11-13)17-7-2-4-14(20)9-17/h2-7,9-10,13H,8,11H2,1H3,(H,21,24)(H,22,26) |
InChI Key |
AEAPRKGIWPBCMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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